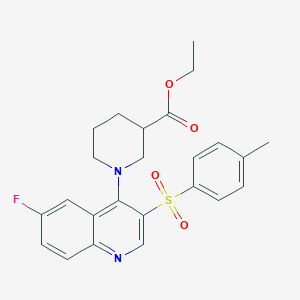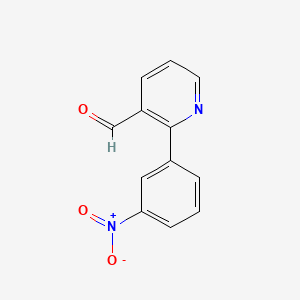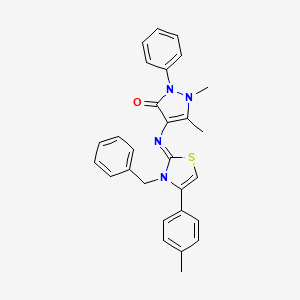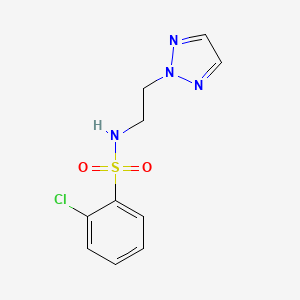![molecular formula C21H17ClFN5O2 B2729105 3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922137-93-7](/img/structure/B2729105.png)
3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their inhibitory effects on tyrosinase, an enzyme implicated in melanin production . The overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, contributing to the development of new chemical entities with potential biological activities. Researchers synthesized a series of compounds, including amides and substituted pyrazolopyrimidinones, highlighting the chemical versatility of the core structure (Eleev, Kutkin, & Zhidkov, 2015).
Anticancer and Anti-inflammatory Agents
A novel series of derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated potential in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). Additionally, compounds with the benzamide-based structure have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Applications
The structural framework of pyrazoylethylbenzamide has led to the identification of highly selective and potent antagonists, showcasing the chemical's utility in targeting specific biological receptors (Futamura et al., 2017). Furthermore, novel fluoro-substituted compounds derived from this chemical backbone have been reported to possess anti-lung cancer activity, underlining its significance in developing new therapeutic agents (Hammam et al., 2005).
Exploration of GPR39 Agonists
The compound has contributed to the discovery and characterization of novel GPR39 agonists, modulated by zinc, expanding our understanding of small-molecule interactions with G protein-coupled receptors and their role in physiological processes (Sato, Huang, Kroeze, & Roth, 2016).
Propriétés
IUPAC Name |
3-chloro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-16-3-1-2-15(10-16)20(29)24-8-9-28-19-18(11-26-28)21(30)27(13-25-19)12-14-4-6-17(23)7-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQQLLGYQUWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)





![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)
